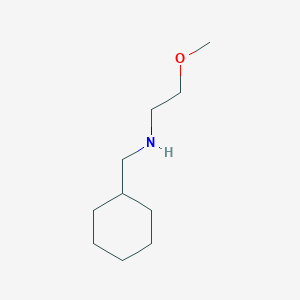

(Cyclohexylmethyl)(2-methoxyethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-2-methoxyethanamine |

InChI |

InChI=1S/C10H21NO/c1-12-8-7-11-9-10-5-3-2-4-6-10/h10-11H,2-9H2,1H3 |

InChI Key |

MKNLLYMCSPXYQB-UHFFFAOYSA-N |

Canonical SMILES |

COCCNCC1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexylmethyl 2 Methoxyethyl Amine and Its Analogs

Direct Amination Approaches

Direct amination methods focus on the formation of the core C-N bonds of the target secondary amine from primary amine precursors. These strategies are among the most common and versatile for amine synthesis.

Reductive Amination Strategies for N-Alkylation of Primary Amines

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. purdue.edu This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine or iminium ion intermediate in situ. This intermediate is then reduced by a suitable reducing agent present in the reaction mixture to yield the target secondary amine. purdue.edu

For the synthesis of (Cyclohexylmethyl)(2-methoxyethyl)amine, two primary reductive amination pathways are feasible:

Reaction of cyclohexanecarboxaldehyde (B41370) with 2-methoxyethylamine (B85606).

Reaction of cyclohexylmethanamine with 2-methoxyacetaldehyde.

The key to a successful reductive amination is the choice of reducing agent. The agent must be mild enough to not reduce the starting carbonyl compound but potent enough to reduce the iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent for this purpose due to its mildness and selectivity. organic-chemistry.org Other common reducing agents include sodium cyanoborohydride (NaBH₃CN). organic-chemistry.org The reaction is typically performed in solvents like dichloroethane (DCE) or methanol. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; tolerates a wide range of functional groups. organic-chemistry.org |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective but toxic (releases HCN in acidic conditions). |

| Borane-trimethylamine (BH₃·NMe₃) | Metal-free conditions | Can be used for selective methylation and formylation of amines. |

Alkylation of Precursors with Cyclohexylmethyl and 2-Methoxyethyl Moieties

Direct N-alkylation of a primary amine with an alkyl halide or sulfonate is a fundamental method for synthesizing secondary amines. This approach involves the nucleophilic attack of the primary amine on the electrophilic carbon of the alkylating agent. The two possible routes for synthesizing the target compound are:

Alkylation of cyclohexylmethanamine with a 2-methoxyethyl derivative (e.g., 2-methoxyethyl bromide).

Alkylation of 2-methoxyethylamine with a cyclohexylmethyl derivative (e.g., cyclohexylmethyl bromide).

A significant challenge in this methodology is overalkylation, where the desired secondary amine product reacts further with the alkylating agent to form an undesired tertiary amine. acs.orgorganic-chemistry.org Controlling the reaction stoichiometry and conditions is crucial to maximize the yield of the secondary amine.

The efficiency of N-alkylation is highly dependent on the nature of the leaving group on the alkylating agent and the specific reaction conditions.

Leaving Groups: The reactivity of the alkylating agent is proportional to the stability of the leaving group. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Other excellent leaving groups include sulfonates, such as tosylates (OTs) and mesylates (OMs). The choice of leaving group can influence reaction rates and yields.

Reaction Conditions:

Base: A base is typically required to neutralize the acid generated during the reaction and to deprotonate the primary amine, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they can solvate the cation of the base while leaving the anion relatively free, enhancing its basicity. organic-chemistry.orgscispace.com

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition.

A significant advancement in controlling the selectivity of N-alkylation is the use of cesium bases, a phenomenon often referred to as the "cesium effect". acs.orgscispace.com Research has demonstrated that cesium bases, particularly cesium hydroxide (CsOH) and cesium carbonate (Cs₂CO₃), can dramatically suppress the overalkylation of primary amines, leading to high chemoselectivity for the desired mono-N-alkylated secondary amine product. acs.orgresearchgate.netnih.gov

This high selectivity is attributed to the ability of the cesium cation to coordinate with the primary amine. scispace.com This coordination promotes the initial alkylation but, more importantly, it is believed to reduce the nucleophilicity or availability of the resulting secondary amine, thus inhibiting the second alkylation step. acs.orgscispace.comnih.gov This method has proven effective for a wide variety of primary amines and alkylating agents, including alkyl bromides and sulfonates. acs.orgnih.gov The use of powdered 4 Å molecular sieves in a solvent like DMF is often employed to remove water and further improve yields. organic-chemistry.orgscispace.com

Table 2: Effect of Different Bases on the Selectivity of N-Alkylation

| Entry | Base | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) | Ratio (Secondary/Tertiary) |

|---|---|---|---|---|

| 1 | KOH | 55 | 29 | ~2:1 |

| 2 | RbOH | 65 | 24 | ~3:1 |

| 3 | CsOH | 89 | 10 | 9:1 |

| 4 | Cs₂CO₃ | 30 | 40 | ~1:1 |

Data derived from representative studies on N-alkylation selectivity. scispace.com

Multi-Component Reactions (MCRs) Involving Amine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly efficient tools for generating molecular diversity. Secondary amines like this compound can serve as scaffolds in such reactions to produce complex analogs.

Amine Incorporation in Catalyst-Free Multicomponent Reactions (e.g., CS₂, Sulfoxonium Ylides, Amines)

A notable example of a catalyst-free MCR involves the reaction of a secondary amine, carbon disulfide (CS₂), and a β-keto sulfoxonium ylide. organic-chemistry.orgorganic-chemistry.orgacs.org This versatile, three-component reaction proceeds efficiently to furnish β-keto dithiocarbamates. organic-chemistry.orgacs.org The reaction is often performed in water, highlighting its green chemistry credentials. organic-chemistry.orgacs.org

The proposed mechanism involves the initial reaction of the secondary amine with CS₂ to form a dithiocarbamate intermediate. acs.org This intermediate then attacks the α-carbon of the β-keto sulfoxonium ylide, leading to the final β-keto dithiocarbamate product with the release of dimethyl sulfoxide (DMSO). acs.org This method demonstrates excellent functional group tolerance and provides a straightforward route to highly functionalized dithiocarbamate analogs from a simple secondary amine precursor. organic-chemistry.orgresearchgate.net When primary amines are used instead of secondary amines, the reaction can lead to the formation of thiazolidine-2-thiones or thiazole-2-thiones. organic-chemistry.orgacs.org

Mechanistic Studies of Amine Formation in MCRs

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all components. baranlab.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of complex amine derivatives. researchgate.netacs.org

The Passerini reaction , first reported in 1921, is a three-component reaction involving a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce α-acyloxy carboxamides. researchgate.netslideshare.net The generally accepted mechanism is a concerted process where a hydrogen-bonded cluster, formed between the carboxylic acid and the carbonyl compound, reacts with the isocyanide through a non-polar cyclic transition state. researchgate.netrsc.org This initial α-addition is followed by an intramolecular Mumm-type rearrangement to yield the final product. researchgate.net The reaction is typically faster in apolar solvents, which supports the proposed non-ionic mechanism. baranlab.orgrsc.org

The Ugi reaction is a four-component reaction (U-4CR) that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. acs.orgslideshare.net Its mechanism is still a subject of some debate, but it is generally understood to proceed through polar ionic intermediates, which is why polar solvents are often used. acs.orgnih.gov The classical mechanism begins with the condensation of the amine and the carbonyl compound to form an imine. nih.govnih.gov The carboxylic acid then protonates the imine, creating an activated iminium ion. The isocyanide adds to this iminium ion, forming a nitrilium intermediate, which is then attacked by the carboxylate. researchgate.netnih.gov The final step is an irreversible Mumm rearrangement that drives the reaction to completion, yielding the α-N-acylamino amide product. acs.orgnih.gov

| Reaction | Components | Key Intermediate(s) | Final Product | Solvent Preference |

|---|---|---|---|---|

| Passerini | Carbonyl, Carboxylic Acid, Isocyanide | H-bonded cluster, Cyclic transition state | α-Acyloxy carboxamide | Apolar |

| Ugi | Carbonyl, Amine, Carboxylic Acid, Isocyanide | Imine/Iminium ion, Nitrilium intermediate | α-N-Acylamino amide (Bis-amide) | Polar |

C-N Bond Formation Strategies

Direct formation of the C-N bond is a cornerstone of amine synthesis, with numerous strategies developed to achieve this transformation with high efficiency and selectivity.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Amine Synthesis (e.g., Buchwald-Hartwig Amination with Aryl Halides)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or pseudohalides) and amines. wikipedia.org This reaction has become one of the most frequently used methods in medicinal chemistry for synthesizing aryl amines. researchgate.netmychemblog.com

The catalytic cycle, which has been extensively studied, is generally accepted to proceed through several key steps. wikipedia.orgnih.gov

Oxidative Addition : A Pd(0) complex, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. mychemblog.comnih.gov This step is often the rate-determining step for aryl bromides and chlorides. nih.gov

Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) complex. In the presence of a base (e.g., NaOtBu), the coordinated amine is deprotonated to form a palladium amide complex. mychemblog.com

Reductive Elimination : The resulting aryl amine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst and completing the catalytic cycle. wikipedia.orgnih.gov

The choice of ligand is critical to the success of the reaction. Early systems used monophosphine ligands, but the development of bidentate phosphine ligands like BINAP and DPPF, and later, bulky, electron-rich monophosphine ligands (e.g., BrettPhos, RuPhos), significantly expanded the reaction's scope to include a wider variety of amines and less reactive aryl chlorides. wikipedia.orgrug.nlresearchgate.net These advanced ligands promote the reductive elimination step over competing side reactions like β-hydride elimination. wikipedia.orgrug.nl While originally developed for aryl amines, the methodology has been extended to the synthesis of aliphatic amines, particularly through the coupling of alkyl halides, although this can be more challenging. researchgate.net

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| Oxidative Addition | Aryl halide adds to the palladium center. | Pd(0) → Pd(II) |

| Amine Coordination & Deprotonation | Amine binds to Pd(II) complex and is deprotonated by a base. | No Change |

| Reductive Elimination | C-N bond is formed, releasing the product. | Pd(II) → Pd(0) |

Transition-Metal-Free Approaches for Amine Synthesis

To circumvent the cost and potential toxicity of transition metals, metal-free methods for C-N bond formation have been developed. These strategies often rely on the unique reactivity of main-group elements or radical intermediates.

A novel transition-metal-free strategy for C-N bond formation involves the use of silylboronates. researchgate.netdntb.gov.ua This method facilitates the cross-coupling of organic fluorides with secondary amines at room temperature. nih.gov The reaction is driven by the cooperation of a silylboronate reagent and a base, such as potassium tert-butoxide (KOtBu). nih.gov

The proposed mechanism suggests a radical pathway. nih.govnih.gov The combination of the silylboronate and KOtBu is thought to generate a reactive species that can activate otherwise inert C-F bonds. nih.gov Radical clock experiments and the effect of radical scavengers like TEMPO support the generation of radical intermediates during the reaction. researchgate.netnih.gov This approach is notable for its ability to selectively activate strong C(sp²)-F and C(sp³)-F bonds while tolerating other potentially reactive functional groups like C-O, C-Cl, and even CF₃ groups. researchgate.netdntb.gov.uanih.gov

The silylboronate-mediated reaction is a prime example of a selective defluorinative cross-coupling. researchgate.netnih.gov The activation and cleavage of the highly inert C-F bond is a significant challenge in organic synthesis. dntb.gov.ua This transition-metal-free method effectively avoids the high energy barriers typically associated with Sₙ1 or Sₙ2 amination of organofluorides. nih.gov The reaction enables the synthesis of tertiary amines with diverse aromatic, heteroaromatic, and aliphatic groups by coupling various organic fluorides with secondary amines. researchgate.netdntb.gov.ua This strategy has been successfully applied to the late-stage functionalization of pharmaceutically relevant molecules. researchgate.net

Photocatalytic Strategies for Aliphatic Amine Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. rsc.orgprinceton.edu This approach is particularly well-suited for the synthesis of aliphatic amines. cam.ac.uk

The general mechanism for many photocatalytic aminations involves a photoredox cycle. researchgate.net

Excitation : A photocatalyst (PC), often a ruthenium or iridium complex or an organic dye, absorbs visible light and is promoted to an excited state (PC*). nih.govresearchgate.net

Single Electron Transfer (SET) : The excited photocatalyst can act as either a reductant or an oxidant. In many amine synthesis pathways, the excited photocatalyst oxidizes a suitable precursor (e.g., an amine or carboxylic acid) via SET to generate a radical cation or a carbon-centered radical after fragmentation (like decarboxylation). researchgate.netresearchgate.net Alternatively, the photocatalyst can reduce a substrate to generate a radical anion.

Radical Coupling : The generated radical intermediate then participates in the key C-N bond-forming step, for instance, by adding to an alkene or coupling with another radical species. researchgate.net

Catalyst Regeneration : The photocatalyst is returned to its ground state through a final electron transfer event, completing the catalytic cycle. acs.org

This strategy allows for the α-functionalization of amines, the hydroaminoalkylation of olefins, and the decarboxylative amination of carboxylic acids to form C(sp³)-N bonds. researchgate.netresearchgate.netresearchgate.net By tuning the photocatalyst, reagents, and reaction conditions, a high degree of control over regioselectivity can be achieved. nih.gov This method's functional group tolerance and mild conditions make it a valuable tool for constructing complex aliphatic amines. researchgate.netresearchgate.net

Olefin Hydroaminoalkylation

Hydroaminoalkylation has emerged as a powerful and atom-economical strategy for the synthesis of complex amines from readily available feedstocks. researchgate.net This method involves the net insertion of an alkene into an amine's α-C–H bond, representing an alternative to traditional hydroamination (N-H bond addition). acs.orgacs.org For the synthesis of a tertiary amine like this compound, this process would conceptually involve the reaction between an olefin and a secondary amine precursor.

Recent advancements have led to catalytic protocols for the intermolecular hydroamination of unactivated olefins with secondary alkyl amines, a previously challenging transformation. nih.govprinceton.edu These reactions can proceed at room temperature under visible light irradiation, are redox-neutral, and exhibit broad functional group tolerance. princeton.edu The process typically shows complete anti-Markovnikov regioselectivity, meaning the amine adds to the less substituted carbon of the double bond. nih.gov For instance, photocatalytic methods have been successfully employed to couple various secondary amines with a range of olefins, a strategy directly applicable to the synthesis of analogs of the target compound. nih.gov

Titanium-catalyzed hydroaminoalkylation offers another effective, earth-abundant approach for adding secondary amines to diverse alkenes with branched regioselectivity. rsc.org This highlights the versatility of metal catalysis in forging C-N bonds through C-H activation pathways. researchgate.net

Table 1: Examples of Photocatalytic Intermolecular Hydroamination of Olefins with Secondary Amines This table presents representative data from studies on similar reaction types.

| Amine Substrate | Olefin Substrate | Catalyst System | Yield (%) | Selectivity |

|---|---|---|---|---|

| Piperidine | 2-Methylhex-1-ene | Iridium photocatalyst | 85 | Anti-Markovnikov |

| Morpholine | 2-Methylhex-1-ene | Iridium photocatalyst | 91 | Anti-Markovnikov |

| Pyrrolidine | 1-Octene | Iridium photocatalyst | 78 | Anti-Markovnikov |

Radical Intermediates and Mechanistic Pathways

The mechanistic underpinnings of many modern hydroaminoalkylation reactions, particularly those mediated by photoredox catalysis, involve radical intermediates. gre.ac.uk In a typical photocatalytic cycle for the hydroamination of an olefin with a secondary amine, the process is initiated by the excitation of a photocatalyst (e.g., an iridium complex) by visible light. nih.govgre.ac.uk

The excited-state photocatalyst then engages in a single-electron transfer (SET) with the secondary amine substrate. This electron transfer generates a key aminium radical cation intermediate. nih.govprinceton.edu This radical species is crucial for the subsequent C-N bond formation. The aminium radical cation can then add to the olefin, generating a carbon-centered radical. This intermediate is subsequently reduced and protonated to yield the final tertiary amine product and regenerate the catalyst's ground state, completing the catalytic cycle. acs.org

Mechanistic studies, including deuterium labeling and kinetic analyses, support these pathways. acs.orgnih.gov For example, the generation of α-amino radicals can be facilitated by an azide ion mediator, which is oxidized by the excited photocatalyst to form a highly reactive azidyl radical. nih.gov This radical then participates in a hydrogen atom transfer (HAT) with the amine to generate the key α-amino radical intermediate, which adds to the olefin. nih.govnih.gov This radical-based mechanism is fundamental to the anti-Markovnikov selectivity observed in these reactions. gre.ac.uk

Stereoselective Synthesis Approaches

Creating chiral variants of this compound requires precise control over the formation of stereocenters. This can be achieved through several asymmetric strategies.

Asymmetric Alkylation and Functionalization of Amine Precursors

The asymmetric synthesis of chiral amines is a cornerstone of modern organic chemistry, given their prevalence in bioactive molecules and as chiral auxiliaries. nih.govnih.gov One of the most direct methods for preparing α-chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govacs.org This approach, while highly effective, is one of many strategies.

Nickel-catalyzed enantioconvergent substitution reactions provide a versatile method for the asymmetric synthesis of dialkyl carbinamines. nih.gov These methods can couple alkylzinc reagents with racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters derived from amino acids, demonstrating broad scope and good functional-group tolerance under mild conditions. nih.gov Such a strategy could be adapted to asymmetrically functionalize precursors to the target amine. For instance, a chiral catalyst could guide the alkylation of a 2-methoxyethylamine-derived imine with a cyclohexylmethyl halide or equivalent electrophile.

Application of Chiral Auxiliaries in the Synthesis of Related Cyclohexyl- and Methoxyethyl-containing Systems

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is highly effective for synthesizing chiral amines and related structures.

Cyclohexyl-based chiral auxiliaries, such as trans-2-phenyl-1-cyclohexanol, are effective in conferring high diastereofacial selectivity in various carbon-carbon bond-forming reactions. wikipedia.orgsigmaaldrich.com Similarly, auxiliaries like pseudoephedrine and pseudoephenamine are widely used to direct the diastereoselective alkylation of enolates derived from their corresponding amides, providing access to enantiomerically enriched carboxylic acids and their derivatives, which can be converted to amines. wikipedia.orgnih.gov Oxazolidinones and camphorsultam are other prominent examples of auxiliaries that enable highly diastereoselective alkylations. researchgate.net

In the context of synthesizing analogs of this compound, a chiral auxiliary could be attached to either the cyclohexanecarboxylic acid or methoxyacetic acid precursor. Subsequent alkylation and transformation of the carbonyl group to an amine would yield a chiral product.

Table 2: Diastereoselectivity in Alkylation Reactions Using Chiral Auxiliaries This table shows representative data for the diastereoselective alkylation of amide enolates derived from common chiral auxiliaries.

| Chiral Auxiliary | Substrate Type | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Pseudoephedrine | Propionamide | Benzyl bromide | >95:5 |

| (1S,2S)-Pseudoephenamine | Propionamide | Allyl iodide | >98:2 |

| Oppolzer's Camphor Sultam | N-Propionyl sultam | Ethyl iodide | >98:2 |

| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | 99:1 |

Diastereoselective Approaches to Amine Synthesis

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is critical. Diastereoselective approaches to amine synthesis often rely on substrate control, where an existing stereocenter directs the formation of a new one.

For example, diastereoselective [3 + 2] cycloaddition reactions between tertiary amine N-oxides and substituted alkenes have been developed to synthesize complex bicyclic amines with high diastereomeric ratios (up to >20:1). nih.gov While structurally different from the target compound, this illustrates how cycloaddition strategies can establish multiple stereocenters with high control.

More directly relevant are diastereoselective additions to chiral imines or enamines. The Michael-type addition of a chiral ketimine, derived from a racemic ketone and an enantiopure amine, to an electrophilic alkene can proceed with high regio- and stereoselectivity. mdpi.com This process can establish a new quaternary stereocenter in a highly controlled manner. mdpi.com Furthermore, visible-light-mediated epimerization of exocyclic amines offers a method for stereochemical editing, converting a less stable diastereomer into the thermodynamically favored one via a reversible hydrogen atom transfer process. organic-chemistry.org These methods could be applied to substituted cyclohexyl precursors to create specific diastereomers of the final amine product.

Reactivity and Chemical Transformations of Cyclohexylmethyl 2 Methoxyethyl Amine

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and basic, driving its reactivity. byjus.com This allows for the formation of new bonds at the nitrogen center through reactions with various electrophiles.

N-functionalization reactions are fundamental transformations for secondary amines, converting them into amides and sulfonamides. These reactions involve the nucleophilic attack of the amine on an acyl or sulfonyl derivative.

Acylation: The reaction of (Cyclohexylmethyl)(2-methoxyethyl)amine with acylating agents such as acid chlorides or anhydrides results in the formation of a stable amide. libretexts.org This transformation, known as acylation, is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.com The amide bond is a common feature in many organic molecules. researchgate.netnih.gov A variety of acylating agents can be employed, offering a versatile method for modifying the amine group. researchgate.net

Sulfonylation: Similarly, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield the corresponding N-sulfonamide. Sulfonamides are a significant class of compounds in medicinal and materials chemistry. cbijournal.com The reaction proceeds efficiently for both primary and secondary amines, providing a reliable method for introducing a sulfonyl group. researchgate.netorganic-chemistry.org

| Reagent | Product | Reaction Type | Typical Conditions |

| Acetyl chloride | N-(cyclohexylmethyl)-N-(2-methoxyethyl)acetamide | Acylation | Pyridine, 0°C to RT |

| Benzoyl chloride | N-(cyclohexylmethyl)-N-(2-methoxyethyl)benzamide | Acylation | NaOH(aq), CH₂Cl₂ |

| p-Toluenesulfonyl chloride | N-(cyclohexylmethyl)-4-methyl-N-(2-methoxyethyl)benzenesulfonamide | Sulfonylation | Triethylamine, CH₂Cl₂ |

| Methanesulfonyl chloride | N-(cyclohexylmethyl)-N-(2-methoxyethyl)methanesulfonamide | Sulfonylation | Pyridine, 0°C |

As a secondary amine, this compound can be converted into a quaternary ammonium (B1175870) salt through a two-step process. First, the secondary amine is alkylated to a tertiary amine using an alkyl halide. libretexts.org This initial reaction can sometimes lead to a mixture of products as the resulting tertiary amine can compete with the starting secondary amine for the alkylating agent. libretexts.org

Once the tertiary amine is formed, a second alkylation step, known as the Menshutkin reaction, is performed. wikipedia.org This reaction converts the tertiary amine into a positively charged quaternary ammonium salt by reacting it with another molecule of an alkyl halide. libretexts.orgwikipedia.org Quaternary ammonium salts have various applications, including their use as phase-transfer catalysts. physicsandmathstutor.com The choice of alkyl halide and solvent is crucial, with alkyl iodides generally being more reactive than bromides or chlorides, and polar solvents favoring the reaction. wikipedia.org

| Step | Reactant | Product | Reaction Name |

| 1. N-Alkylation | Methyl iodide (CH₃I) | (Cyclohexylmethyl)(2-methoxyethyl)methylamine | Nucleophilic Substitution |

| 2. Quaternization | Ethyl iodide (CH₃CH₂I) | (Cyclohexylmethyl)(ethyl)(2-methoxyethyl)methylammonium iodide | Menshutkin Reaction |

The secondary amine functionality can undergo oxidation to form an imine without cleaving the carbon-nitrogen bonds. This transformation is a dehydrogenation reaction that can be achieved using various oxidizing agents. rsc.org Reagents such as iodosobenzene, as well as catalytic systems involving manganese or iron porphyrins, have been successfully used for the oxidation of secondary amines to their corresponding imines. rsc.org Electrochemical methods have also been employed to study the oxidation of amines, where the potential required for oxidation depends on the structure of the amine. mdpi.comrsc.org Generally, secondary and tertiary amines are easier to oxidize than primary amines. mdpi.com The initial product of this oxidation is often an iminium cation, which is then deprotonated to yield the neutral imine.

Reactions Involving the Ether Group (2-methoxyethyl)

The ether group in this compound is generally less reactive than the amine functionality. libretexts.org However, under specific and often harsh conditions, the carbon-oxygen bond can be cleaved.

The cleavage of ethers is most commonly achieved under strongly acidic conditions with reagents like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgwikipedia.orgmasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen to form an oxonium ion, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com Subsequently, a halide ion acts as a nucleophile, attacking one of the adjacent carbon atoms in either an SN1 or SN2 fashion. masterorganicchemistry.com

For the (2-methoxyethyl) group, the nucleophilic attack by the halide (e.g., iodide) would likely occur at the less sterically hindered methyl carbon via an SN2 mechanism, leading to the formation of an alcohol and methyl iodide. libretexts.org Cleavage at the other side of the ether oxygen would be less favored. If an excess of the acid is used, the newly formed alcohol can be further converted into an alkyl halide. libretexts.org

| Reagent | Major Products | Mechanism |

| Hydroiodic Acid (HI, 1 eq.) | N-(cyclohexylmethyl)-2-hydroxyethylamine + Methyl iodide | SN2 |

| Hydrobromic Acid (HBr, 1 eq.) | N-(cyclohexylmethyl)-2-hydroxyethylamine + Methyl bromide | SN2 |

| Boron tribromide (BBr₃) followed by H₂O | N-(cyclohexylmethyl)-2-hydroxyethylamine + Methyl bromide | Lewis Acid-Catalyzed Cleavage |

The this compound molecule contains two potential donor sites for metal coordination: the nitrogen of the amine and the oxygen of the ether. This makes it a potential bidentate ligand, capable of forming a stable five-membered chelate ring with a metal center. Ligands containing both amine and ether functionalities are known to form complexes with a variety of metals, including f-block elements. nih.govresearchgate.net The flexible nature of the 2-methoxyethyl side chain allows the ligand to adapt its conformation to coordinate with metal ions of different sizes, with both the nitrogen and oxygen atoms participating in the coordination sphere. nih.gov The formation of such complexes can significantly alter the chemical and physical properties of both the metal ion and the ligand.

Transformations of the Cyclohexylmethyl Moiety

The cyclohexylmethyl group offers several avenues for chemical modification, primarily centered on the cyclohexane (B81311) ring. These transformations could lead to novel derivatives with altered physical and chemical properties.

Ring-Opening and Ring-Closing Metathesis (if applicable for derivatives)

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. While the saturated cyclohexane ring in this compound is unreactive towards metathesis, derivatives containing a cyclohexene (B86901) moiety could potentially undergo this reaction. For instance, a derivative featuring a cyclohexene group could be polymerized using ruthenium-based catalysts, such as Grubbs catalysts. nih.govnih.gov The polymerization of monomers with N-cycloalkyl substituents has been studied, indicating that the amine functionality is often compatible with these catalytic systems. researchgate.net

Conversely, ring-closing metathesis (RCM) could be envisioned for derivatives of this compound that possess two appropriately positioned double bonds. This intramolecular reaction could be used to construct novel bicyclic or macrocyclic structures containing the amine functionality. The efficiency of such a reaction would depend on the length and flexibility of the chains connecting the double bonds.

Functionalization of the Cyclohexane Ring (e.g., Hydrogenation, Dehydrogenation of derivatives)

The functionalization of the saturated cyclohexane ring can be achieved through various methods, most notably through transformations of unsaturated derivatives.

Hydrogenation: Should a derivative of this compound contain an aromatic ring instead of a cyclohexane ring (i.e., N-benzyl-(2-methoxyethyl)amine), the aromatic ring can be hydrogenated to yield the corresponding cyclohexyl derivative. nih.gov Metal-free hydrogenation methods have been developed for the conversion of anilines to cyclohexylamines. nih.govfigshare.comdntb.gov.ua Catalytic hydrogenation is a common industrial process for the synthesis of cyclohexylamines from their aromatic precursors, often employing noble metal catalysts. google.com

Dehydrogenation: The reverse reaction, the dehydrogenation of the cyclohexane ring to form an aromatic ring, is also a potential transformation for derivatives of this compound. Acceptorless dehydrogenation of amines, which liberates hydrogen gas without the need for an oxidant, is an area of active research. rsc.org Such a transformation would significantly alter the electronic properties of the molecule, converting an aliphatic amine into an aromatic amine derivative. The feasibility and conditions for such a reaction would depend on the specific catalyst and reaction conditions employed.

Mechanistic Investigations of Novel Reactions Involving this compound

While no novel reactions involving this compound have been specifically reported, the general reactivity of secondary amines has been extensively studied. Mechanistic investigations of these reactions provide a framework for understanding the potential behavior of this compound.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for reactions involving secondary amines typically involves a combination of experimental and computational methods. For instance, in reactions with carbonyl compounds, secondary amines can form enamine intermediates. acs.orgresearchgate.netnih.gov The pathway to these intermediates and their subsequent reactions can be tracked using spectroscopic techniques like NMR. In reactions with α,β-unsaturated compounds, the formation of a zwitterionic intermediate is often proposed. The kinetics of the reaction of carbon dioxide with secondary amines have been interpreted using a zwitterion mechanism. umn.edu

The following table outlines potential reaction types for a secondary amine like this compound and the likely intermediates involved.

| Reaction Type | Reactant | Potential Intermediate |

| Nucleophilic Addition | Aldehyde/Ketone | Enamine |

| Michael Addition | α,β-Unsaturated Compound | Zwitterion |

| Carbamate Formation | Carbon Dioxide | Zwitterionic Adduct, Carbamate |

| Nucleophilic Substitution | Alkyl Halide | Quaternary Ammonium Salt |

Transition State Analysis

Computational chemistry plays a pivotal role in the analysis of transition states for reactions involving amines. acs.orgresearchgate.netnih.gov For example, in amine-catalyzed aldol (B89426) reactions, density functional theory (B3LYP) has been used to model the transition states of enamine intermediates. nih.gov These studies can reveal the geometry and energy of the transition state, providing insights into the reaction's stereoselectivity and rate. For reactions involving secondary amines, the transition state often involves the nitrogen lone pair interacting with an electrophile. The steric bulk of the cyclohexylmethyl and 2-methoxyethyl groups would be expected to influence the accessibility of the nitrogen lone pair and thus the structure and energy of the transition state.

Influence of Solvent and Temperature on Reaction Kinetics

The kinetics of reactions involving secondary amines are significantly influenced by both solvent and temperature.

Solvent Effects: The choice of solvent can dramatically alter reaction rates. In the reaction of secondary amines with α,β-unsaturated compounds, polar solvents are generally favored. researchgate.net The electrophilicity of the solvent can have a substantial effect, with more electrophilic solvents potentially stabilizing intermediates and transition states. researchgate.net The ability of protic solvents to form hydrogen bonds with the amine can also influence its nucleophilicity. researchgate.net

Temperature Effects: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate for processes involving secondary amines. The Arrhenius equation describes this relationship, where the rate constant is exponentially dependent on the activation energy and temperature. The thermal stability of amines and their reaction products is also a critical consideration, as higher temperatures can lead to degradation. acs.orgnih.gov For example, the rate of thermal degradation of amines used in carbon capture increases with temperature. nih.gov

The following table summarizes the expected influence of solvent and temperature on the kinetics of reactions involving secondary amines.

| Parameter | Influence on Reaction Rate | Rationale |

| Solvent Polarity | Generally increases rate | Stabilization of polar intermediates and transition states. researchgate.net |

| Solvent Protic Nature | Can either increase or decrease rate | Hydrogen bonding can modulate nucleophilicity. researchgate.net |

| Temperature | Increases rate | Provides sufficient energy to overcome the activation barrier. nih.gov |

Applications of Cyclohexylmethyl 2 Methoxyethyl Amine in Specialized Chemical Fields Non Prohibited

Ligand Chemistry and Catalysis

Amine ligands are fundamental in the field of transition metal catalysis. The nitrogen atom's lone pair of electrons can readily coordinate with metal ions, forming stable complexes that act as catalysts. chemscene.com These amine groups can modulate the electronic properties and coordination environment of the metal center, which in turn affects the efficiency, selectivity, and stability of the catalytic reaction. chemscene.com Ligands like (Cyclohexylmethyl)(2-methoxyethyl)amine, containing both nitrogen and oxygen donor atoms, can act as bidentate ligands, offering enhanced stability to the metal complex through the chelate effect.

The synthesis of metal-amine complexes generally involves the reaction of a suitable metal precursor, such as a metal halide or alkoxide, with the amine ligand in an appropriate solvent. The stability and structure of the resulting complex are dictated by the properties of both the metal and the ligand. Factors such as the ligand's denticity (the number of donor atoms) and the steric and electronic nature of its substituents are critical. wayne.edu For instance, the reaction of a bis(diphosphino)amine ligand with a cobalt precursor has been shown to yield various bridged and ion-pair complexes, demonstrating the versatility of amine-based ligands in coordination chemistry. mdpi.com A new hexadentate ligand based on a triazacyclononane framework bearing phosphinate arms was synthesized and shown to form stable complexes with a range of divalent and trivalent transition metal ions. rsc.org While specific synthetic procedures for complexes of this compound are not detailed in available research, these general principles of coordination chemistry would apply.

Metal-amine complexes are widely employed as catalysts in homogeneous catalysis, where the catalyst is in the same phase as the reactants. The ligand plays a pivotal role in tuning the catalyst's activity and selectivity for a specific transformation.

Role as a Chiral or Achiral Ligand in Transition Metal Complexes

Application in Homogeneous Catalysis

Dehydrogenation Reactions (e.g., Amide Synthesis)A significant application for transition metal catalysts is in dehydrogenation reactions, which form new chemical bonds by removing hydrogen. One such environmentally friendly process is the synthesis of amides through the acceptorless dehydrogenative coupling of alcohols or epoxides with amines, which produces hydrogen gas as the only byproduct.nih.govrsc.orgelsevierpure.comRuthenium and manganese pincer complexes are effective catalysts for these transformations.nih.govelsevierpure.comIn these reactions, secondary amines often serve as the amine source (the reactant). For instance, various aryl epoxides can be coupled with secondary amines to form the desired amides in high yields.nih.govrsc.orgWhile this compound could potentially serve as a substrate in such reactions, its role as a primary ligand within the catalyst for this specific purpose is not documented. The mechanism is believed to involve a dual role for the catalyst, activating both the amine and the other substrate.nih.govrsc.org

The table below summarizes representative results for the dehydrogenative coupling of an epoxide with a secondary amine to form an amide, illustrating the conditions and efficacy of such catalytic systems.

| Catalyst | Amine Substrate | Epoxide Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ru-MACHO-BH | Dibenzylamine | 2-phenyloxirane | Toluene | 120 | 12 | 95 | nih.gov |

| Ru-PNP Complex | Piperidine | Styrene Oxide | Toluene | 110 | 24 | 85 | rsc.org |

| Mn-PNN Complex | Benzylamine | 1-Hexanol | Toluene | 120 | 40 | 34 (Amide) | elsevierpure.com |

Impact of Ligand Structure on Catalytic Activity and Selectivity

In the realm of catalysis, the structure of a ligand is paramount in determining the efficacy and selectivity of a metal complex catalyst. While direct studies on this compound as a primary ligand are not extensively documented in publicly available research, its structural motifs are present in more complex ligands, and the principles governing their catalytic influence can be extrapolated. The performance of a catalyst can be fine-tuned by modifying the steric and electronic properties of its ligands. researchgate.net

For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, ligands play a crucial role in the oxidative addition and reductive elimination steps. The introduction of an alkylamino group into an N-heterocyclic carbene (NHC) ligand, for example, has been shown to enhance the catalytic activity of palladium complexes in reactions involving aryl chlorides. researchgate.net The amine group in this compound could similarly influence the electron density at the metal center, thereby affecting its catalytic cycle.

The steric hindrance provided by the cyclohexylmethyl group can also be a significant factor. In olefin epoxidation catalyzed by iron NHC complexes, the steric properties of the ligand framework are crucial for achieving high turnover numbers and frequencies. nih.gov The bulky cyclohexyl group can create a specific chiral pocket around the metal center, potentially leading to high stereoselectivity in asymmetric catalysis.

Furthermore, the presence of the ether oxygen in the 2-methoxyethyl group could allow for hemilabile coordination. This means the oxygen atom can reversibly bind to the metal center, stabilizing catalytic intermediates and promoting certain reaction pathways. This behavior is sought after in catalyst design to improve activity and selectivity. The flexibility of the ethyl chain allows the ether to coordinate and dissociate as needed during the catalytic cycle.

The table below illustrates how different structural features of a ligand can impact catalytic outcomes, drawing parallels to the features present in this compound.

| Ligand Feature | Potential Impact on Catalysis | Relevant Catalyst System Example |

| Bulky Substituent (e.g., Cyclohexyl) | Influences stereoselectivity, can increase catalyst stability. | Iron N-heterocyclic carbene complexes for olefin epoxidation. nih.gov |

| Amine Group | Modulates electronic properties of the metal center, can participate in bifunctional catalysis. | Palladium complexes with alkylamino-substituted NHC ligands for Suzuki-Miyaura reactions. researchgate.net |

| Hemilabile Coordinating Group (e.g., Ether) | Stabilizes catalytic intermediates, can open coordination sites for substrate binding. | Group VI alkyne metathesis catalysts. nih.gov |

Materials Science Applications

The unique combination of a reactive amine, a flexible ether segment, and a bulky aliphatic group makes this compound a candidate for incorporation into advanced materials.

Incorporation into Polymeric Architectures

Polymers containing amine functionalities are highly valued for their ability to be modified and to interact with other molecules. rsc.org

This compound, being a secondary amine, can react with difunctional molecules such as di-epoxides or di-isocyanates. This allows it to act as a junction point in a polymer network, thereby functioning as a cross-linking agent. researchgate.net Cross-linking is a critical process for converting weak or soluble polymers into more rigid and stable materials, such as thermosets and hydrogels. sigmaaldrich.com The degree of cross-linking significantly impacts the mechanical and swelling properties of the resulting polymer. sigmaaldrich.com

Amine-based cross-linking agents are particularly common in the curing of epoxy resins and polyurethanes. The reaction of the amine with the epoxy or isocyanate groups forms a stable three-dimensional network. The cyclohexyl group of this compound would add to the rigidity of the cross-linked structure, while the methoxyethyl group could enhance flexibility and adhesion.

Functional polymers are macromolecules that possess specific chemical groups that impart desired properties or allow for further chemical modification. mtu.edu The secondary amine group in this compound provides a reactive site for its incorporation into polymer backbones or as a side chain. For instance, it could be used in reactions like Michael additions or nucleophilic substitutions to create polymers with pendant amine groups. These functional polymers can have applications in areas such as gene delivery, where the amine groups can complex with DNA. researchgate.net

The synthesis of polymers with controlled architectures, such as block copolymers, can also be envisaged. benasque.org For example, a polymer block containing the this compound moiety could be combined with other polymer blocks to create materials with specific self-assembling properties.

Solid polymer electrolytes (SPEs) are a key component in the development of safer, next-generation batteries. researchgate.net They consist of a polymer matrix capable of dissolving and transporting ions. mdpi.com Poly(ethylene oxide) (PEO) is a widely studied polymer for this application due to the ability of its ether oxygens to coordinate with cations like Li+. researchgate.net

The structure of this compound, with its methoxyethyl group, is reminiscent of a PEO monomer unit. Incorporating this molecule into a polymer structure, for instance, as a cross-linker in a PEO-based network, could enhance the amorphous phase of the polymer, which is beneficial for ion conductivity at room temperature. researchgate.netrsc.org The amine group could also interact with anions, potentially leading to a higher lithium-ion transference number, which is a desirable property in a polymer electrolyte.

The table below summarizes the potential roles of this compound in polymer electrolytes and the corresponding benefits.

| Component | Potential Role | Benefit in Polymer Electrolyte |

| This compound | Cross-linking agent in a polymer matrix. | Increases mechanical stability and may suppress polymer crystallization. rsc.org |

| Methoxyethyl Group | Contributes to the ion-solvating environment. | Facilitates the dissociation of lithium salts and transport of Li+ ions. mdpi.com |

| Amine Group | Can interact with anions. | Potentially increases the Li+ transference number, improving battery performance. |

Surface Modification and Adsorption Studies

The functional groups of this compound also make it suitable for modifying the surfaces of materials. Surface modification is a common technique to impart new properties to a material without altering its bulk characteristics. researchgate.net

The amine group can be used to anchor the molecule to surfaces that have complementary functional groups, such as carboxylic acids, epoxides, or isocyanates, through covalent bond formation. This can be used to alter the wettability, adhesion, or biocompatibility of a surface. Catechol-based coatings, which often incorporate amines, are known for their strong adhesion to a wide variety of substrates. confer.czconfer.cz

In adsorption studies, the amine group can act as a binding site for metal ions or organic molecules from solutions. The effectiveness of adsorption depends on factors like the pH of the solution, the surface area of the adsorbent, and the nature of the interaction between the adsorbate and the adsorbent. researchgate.netmdpi.com The Freundlich and Langmuir isotherm models are often used to describe the adsorption behavior. mdpi.comfrontiersin.org The presence of both an amine and an ether group in this compound could lead to cooperative binding effects, enhancing its adsorption capacity for certain species.

Supramolecular Chemistry

While the foundational principles of supramolecular chemistry are well-established, the specific contributions of this compound to this field are not documented in the available scientific literature. The following subsections represent areas where a molecule with its structural features—a secondary amine with a bulky cyclohexylmethyl group and a flexible methoxyethyl chain—could theoretically be investigated, but for which no specific data exists.

Design of Non-Covalent Assemblies Incorporating the Amine Motif

The design of non-covalent assemblies relies on the predictable and directional nature of intermolecular interactions. Amines are versatile functional groups in this context, capable of acting as hydrogen bond donors and acceptors. The specific steric and electronic properties of the cyclohexylmethyl and 2-methoxyethyl substituents would be expected to influence the geometry and stability of any potential supramolecular structures. However, no studies have been published that explore or characterize non-covalent assemblies incorporating this compound.

Self-Assembly Processes Driven by Amine-Based Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The amine moiety is a key functional group for directing self-assembly through hydrogen bonding and other electrostatic interactions. Research in this area would typically involve studying how the molecule behaves in various solvents and conditions to form larger, ordered aggregates. There is currently no research detailing any self-assembly processes specifically driven by interactions involving this compound.

Templated Reactions and Supramolecular Cascades

In supramolecular chemistry, a template molecule can be used to organize reactant molecules into a specific orientation, thereby facilitating a particular chemical reaction. A supramolecular cascade is a sequence of reactions where the product of one step influences a subsequent step within the assembly. While amines can participate in such systems, for instance, through the formation of imines or by directing the positioning of other reactants, there is no documented evidence of this compound being utilized in templated reactions or supramolecular cascades.

Computational and Theoretical Studies of Cyclohexylmethyl 2 Methoxyethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and reactivity of molecules. For (Cyclohexylmethyl)(2-methoxyethyl)amine, these calculations can offer deep insights into its behavior.

An analysis of the electronic structure of this compound reveals a molecule with distinct regions of electron density. The molecule is comprised of a cyclohexane (B81311) ring, a methyl group attached to the nitrogen, and a 2-methoxyethyl chain. The nitrogen and oxygen atoms are the most electronegative centers, drawing electron density towards them.

The bonding in the molecule is primarily covalent, with sigma (σ) bonds forming the backbone of the carbon chains and the cyclohexane ring. The nitrogen atom, being sp³ hybridized, forms three sigma bonds—one with the cyclohexylmethyl group, one with the 2-methoxyethyl group, and one with a hydrogen atom—and possesses one lone pair of electrons. Similarly, the oxygen atom in the methoxy (B1213986) group has two lone pairs of electrons. These lone pairs play a crucial role in the molecule's chemical properties, particularly its basicity and ability to form hydrogen bonds.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Hypothetical Charge (a.u.) |

| N | -0.65 |

| O | -0.55 |

| C (adjacent to N) | +0.20 |

| C (adjacent to O) | +0.15 |

| H (on N) | +0.40 |

Note: This data is illustrative and represents typical values obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution across a molecule. libretexts.org For this compound, an MEP map would highlight regions of negative and positive electrostatic potential.

Regions of negative potential, typically colored in shades of red and yellow, are associated with high electron density and are prone to electrophilic attack. In this molecule, the most significant regions of negative potential would be centered around the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons. These areas are the primary sites for protonation and interaction with electrophiles.

Conversely, regions of positive potential, usually depicted in blue, indicate electron-deficient areas and are susceptible to nucleophilic attack. The hydrogen atoms, particularly the one attached to the nitrogen, would exhibit the most positive electrostatic potential. The hydrogen atoms on the carbon backbone would also show varying degrees of positive potential. These maps are invaluable for predicting intermolecular interactions and chemical reactivity. numberanalytics.com

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom. Computational methods can be used to predict the pKa value of the conjugate acid of this amine, providing a quantitative measure of its basicity.

The basicity of the nitrogen is influenced by several factors. The presence of two alkyl groups (cyclohexylmethyl and 2-methoxyethyl) attached to the nitrogen increases the electron density on the nitrogen through an inductive effect, making it more basic than ammonia. However, the presence of the electronegative oxygen atom in the 2-methoxyethyl chain could have a slight electron-withdrawing effect, potentially modulating the basicity.

Theoretical pKa predictions often involve calculating the Gibbs free energy change for the protonation reaction in a simulated aqueous environment. peerj.com Based on structurally similar secondary amines, the pKa of this compound is expected to be in the range of 10-11, characteristic of a moderately strong base. A large fraction of drugs contain basic nitrogen atoms, and their pKa values are critical for their biological activity and physicochemical properties. yuntsg.com

Conformational Analysis and Dynamics

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis of this compound reveals a molecule with considerable flexibility due to the presence of multiple rotatable bonds.

The conformational space of this compound can be explored using computational methods such as molecular mechanics and quantum chemistry. Molecular mechanics provides a faster, albeit less accurate, way to scan through a large number of possible conformations, while quantum chemical methods can be used to obtain more accurate energies for a smaller set of low-energy conformations.

The key sources of conformational flexibility in this molecule include:

Rotation around the C-N bonds: The bonds connecting the cyclohexylmethyl and 2-methoxyethyl groups to the nitrogen atom can rotate, leading to different spatial arrangements of these bulky groups.

Rotation within the 2-methoxyethyl chain: The C-C and C-O bonds in the 2-methoxyethyl group are also rotatable, allowing this chain to adopt various conformations.

Cyclohexane ring puckering: The cyclohexane ring is not planar and can exist in several conformations, with the chair conformation being the most stable. Ring flipping between different chair conformations is also possible.

Computational studies would aim to identify the global minimum energy conformation, as well as other low-energy conformers that may be populated at room temperature.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.0 |

Note: This data is for illustrative purposes to demonstrate the energy differences between conformers.

The structure of this compound allows for a variety of non-covalent interactions that are crucial for its physical properties and interactions with other molecules.

Intramolecular Interactions: It is possible for the 2-methoxyethyl chain to fold back and form a weak intramolecular hydrogen bond between the amine hydrogen and the ether oxygen. This would result in a more compact conformation. The existence and strength of such an interaction could be investigated through computational analysis of the electron density and geometric parameters.

Intermolecular Interactions:

Hydrogen Bonding: As a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the nitrogen and oxygen lone pairs), this compound can form strong intermolecular hydrogen bonds with itself and with other protic molecules like water. The amine group can form hydrogen bonds that influence the activity and function of target proteins.

Van der Waals Forces: The nonpolar cyclohexyl and alkyl parts of the molecule will interact with other molecules through weaker van der Waals forces (dispersion forces). These interactions are significant in determining the molecule's packing in the solid state and its solubility in nonpolar solvents.

Energy Landscapes and Torsional Barriers

The conformational flexibility of this compound is a key determinant of its chemical behavior. Computational chemistry provides powerful tools to explore its potential energy surface, identifying stable conformers and the energy barriers that separate them. Conformational analysis is crucial for understanding the molecule's shape, stability, and interactions. lumenlearning.com

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. For a flexible molecule like this compound, this landscape can be complex, with numerous local minima corresponding to different stable conformations. researchgate.net Theoretical calculations, such as those employing density functional theory (DFT) or ab initio methods, can be used to map out this landscape. researchgate.netresearchgate.net

C-C bonds within the cyclohexane ring: While the chair conformation is generally the most stable for cyclohexane derivatives, ring flipping to a boat or twist-boat conformation involves surmounting specific energy barriers.

The C-N bond of the amine: Rotation around this bond will influence the relative orientation of the cyclohexylmethyl and 2-methoxyethyl groups.

The C-C and C-O bonds of the 2-methoxyethyl group: Torsional rotations around these bonds will determine the conformation of this side chain.

The determination of these torsional barriers is computationally intensive but provides invaluable insight into the molecule's dynamic behavior. The table below illustrates hypothetical torsional barriers for key bonds in this compound, based on typical values for similar structural motifs.

| Rotatable Bond | Description of Rotation | Hypothetical Torsional Barrier (kcal/mol) |

| Cyclohexane Ring | Chair-to-Boat Interconversion | 10-11 |

| C(cyclohexyl)-CH2-N | Rotation of the cyclohexylmethyl group | 3-5 |

| N-CH2-CH2-O | Gauche-Anti interchange of the ethyl backbone | 2-4 |

| CH2-O-CH3 | Rotation of the methyl group | 1-2 |

This table is illustrative and presents expected ranges for torsional barriers based on related molecules.

Reaction Mechanism Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping out the reaction pathways and characterizing the transition states, theoretical studies can provide a detailed understanding of reactivity and selectivity.

Transition State Characterization and Reaction Pathway Elucidation

A chemical reaction can be visualized as a path on the potential energy surface, connecting reactants to products via a high-energy transition state. youtube.com Computational methods allow for the precise location and characterization of these transition states, which are saddle points on the energy landscape. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics.

For reactions involving this compound, such as nucleophilic substitution or addition, computational chemists can model the step-by-step process of bond breaking and formation. chemistrysteps.commnstate.edulibretexts.org This involves calculating the geometries and energies of all reactants, intermediates, transition states, and products along the reaction coordinate.

The following table provides a hypothetical example of computed energies for a generic nucleophilic substitution reaction involving this compound.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 |

| Transition State | Amine attacking the electrophile | +15.2 |

| Product Complex | N-substituted product + Leaving group | -5.7 |

This data is hypothetical and for illustrative purposes only.

Computational Insights into Stereoselectivity

When a reaction can produce multiple stereoisomers, understanding and predicting the stereoselectivity is of paramount importance. researchgate.net Computational studies can provide profound insights into the origins of stereoselectivity by comparing the energies of the diastereomeric transition states that lead to different stereoisomers. elsevierpure.comrsc.org

For a chiral molecule like this compound, or for reactions where a new stereocenter is formed, computational modeling can quantify the energy difference between the competing transition states. Even small energy differences can lead to a high degree of stereoselectivity. These energy differences arise from subtle steric and electronic interactions in the transition state geometry. chemrxiv.org

Consider a hypothetical reaction where this compound acts as a chiral auxiliary. The computed energies of the transition states leading to the R and S products could be as follows:

| Transition State | Leading to Product | Relative Energy (kcal/mol) |

| TS-R | R-enantiomer | 12.5 |

| TS-S | S-enantiomer | 14.2 |

This table illustrates a hypothetical energy difference that would favor the formation of the R-enantiomer.

Spectroscopic Parameter Prediction

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound.

Computationally Assisted NMR Chemical Shift Analysis for Structural Elucidation (non-identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

For a molecule with multiple conformers, the predicted chemical shifts are often a Boltzmann-weighted average of the shifts for each stable conformation. This computational approach can be invaluable in assigning complex NMR spectra and confirming the proposed structure of a molecule. It can also help in distinguishing between different isomers.

Below is an illustrative table of predicted versus hypothetical experimental ¹H NMR chemical shifts for some protons in this compound.

| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| N-CH₂-(cyclohexyl) | 2.45 | 2.42 |

| O-CH₃ | 3.30 | 3.28 |

| N-CH₂-CH₂-O | 2.75 | 2.73 |

| O-CH₂-CH₂-N | 3.50 | 3.48 |

This data is for illustrative purposes to show the potential correlation between computed and experimental values.

Vibrational Spectroscopy (IR, Raman) Analysis of Conformers

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. mdpi.commdpi.com Computational methods can be used to calculate the vibrational frequencies and intensities of a molecule, which directly correspond to the peaks observed in its IR and Raman spectra. mdpi.com

By calculating the vibrational spectra for different stable conformers of this compound, it is possible to identify unique spectral features that are characteristic of each conformation. This can be particularly useful in studying the conformational equilibrium of the molecule under different conditions.

The following table presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| C-H stretch (cyclohexyl) | C-H | 2920 | 2925 |

| C-H stretch (methoxy) | C-H | 2850 | 2845 |

| C-N stretch | C-N | 1120 | 1115 |

| C-O-C stretch | C-O-C | 1100 | 1095 |

This table is illustrative and demonstrates the typical agreement between calculated and experimental vibrational frequencies.

Advanced Characterization Methodologies in Academic Research

In contemporary chemical research, the elucidation of reaction mechanisms, conformational dynamics, and thermodynamic properties relies on a suite of sophisticated analytical techniques. For a molecule such as (Cyclohexylmethyl)(2-methoxyethyl)amine, a comprehensive understanding necessitates moving beyond basic identification to employ advanced characterization methodologies. These techniques provide deep insights into the molecule's behavior in both solution and the solid state, its formation pathways, and its energetic profile.

Future Research Directions and Unexplored Avenues for Cyclohexylmethyl 2 Methoxyethyl Amine

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of secondary amines is a cornerstone of organic chemistry, and there is a continuous drive towards greener and more efficient methodologies. rsc.org Traditional methods often involve harsh reagents and generate significant waste. rsc.org Future research on (Cyclohexylmethyl)(2-methoxyethyl)amine could focus on developing sustainable synthetic pathways.

One promising approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which involves the N-alkylation of a primary amine with an alcohol. rsc.org This atom-economical process typically uses a catalyst and produces water as the only byproduct. rsc.org For the synthesis of the target compound, this could involve the reaction of 2-methoxyethylamine (B85606) with cyclohexylmethanol. Another sustainable route to explore is the direct reductive amination of cyclohexanecarboxaldehyde (B41370) with 2-methoxyethylamine over heterogeneous copper catalysts, which can offer high conversion and selectivity in a one-pot reaction without additives. researchgate.net

To evaluate the "greenness" of these potential synthetic routes, various metrics can be employed, as outlined in the table below.

| Metric | Description | Goal for Sustainable Synthesis |

| Atom Economy | The measure of the amount of starting materials that end up in the final product. | Maximize |

| Process Mass Intensity (PMI) | The total mass used in a process (solvents, reagents, etc.) divided by the mass of the final product. | Minimize |

| E-Factor | The mass of waste produced per unit of product. | Minimize |

| Solvent Selection | The environmental impact of the solvents used in the synthesis. | Use of benign or no solvents |

Future studies should aim to develop a synthesis for this compound that scores favorably on these metrics, contributing to more environmentally friendly chemical manufacturing.

Exploration of New Catalytic Applications in Non-Traditional Reactions

The steric hindrance provided by the cyclohexylmethyl group, combined with the coordinating ability of the methoxyethyl chain, makes this compound an interesting candidate for catalytic applications. Sterically hindered amines are valuable as non-nucleophilic bases and have been used as catalysts in various organic transformations. mdpi.comnih.gov

Future research could investigate the potential of this amine to catalyze reactions such as:

Enamine Catalysis: Amines are known to catalyze aldol (B89426) reactions through the formation of enamine intermediates. nih.gov The specific stereochemistry of this compound could offer unique selectivity in such transformations.

Deaminative Functionalization: Recent advances have shown that sterically hindered primary amines can be catalytically converted to diazenes for deaminative functionalization, allowing the C-N bond to be transformed into other functional groups. nih.gov Exploring similar transformations with this secondary amine could open new synthetic pathways.

Polymerization Reactions: The steric and electronic properties of amines can influence polymerization processes. rsc.org This compound could be tested as a catalyst or co-catalyst in the synthesis of polymers like polycarbonates or polyurethanes, potentially controlling the reaction rate and polymer properties.

Integration into Advanced Functional Materials beyond Polymer Electrolytes

Amines are versatile building blocks for a wide range of functional materials, including polymers, coatings, and adhesives. numberanalytics.com While polyetheramines are known for their use in polymer electrolytes for batteries, the unique structure of this compound suggests possibilities for its integration into other advanced materials. acs.orgrsc.orgmdpi.com

Potential areas of exploration include:

High-Performance Polymers: As a monomer or a curing agent, this amine could be incorporated into polyamides, polyimides, or epoxy resins. numberanalytics.com The cyclohexyl group could enhance thermal stability and mechanical strength, while the methoxyethyl group could improve flexibility and processability.

Self-Healing Materials: The amine functional group can participate in reversible bonding, which is a key mechanism for self-healing polymers. Investigating the incorporation of this amine into polymer networks could lead to the development of materials with enhanced durability and lifespan.

CO2 Capture Materials: Amine-functionalized materials are widely studied for their ability to capture carbon dioxide. The specific basicity and steric environment of this compound could offer a unique combination of CO2 absorption capacity and regeneration efficiency.

Deeper Theoretical Understanding of Reactivity and Structure-Property Relationships

Computational chemistry and theoretical studies can provide valuable insights into the behavior of molecules, guiding experimental work and accelerating discovery. nih.gov For this compound, theoretical studies could elucidate:

Conformational Analysis: Understanding the preferred three-dimensional structure and flexibility of the molecule is crucial for predicting its interaction with other molecules and its suitability for various applications.

Reactivity and Basicity: Density Functional Theory (DFT) calculations can be used to predict the molecule's proton affinity, nucleophilicity, and the transition states of reactions in which it might participate. nih.gov This can help in designing catalytic cycles and predicting reaction outcomes.

Interaction with Ions and Surfaces: In the context of polymer electrolytes or surface functionalization, molecular dynamics simulations could model the interaction of the amine with lithium ions or its binding to different material surfaces. This would be crucial for designing better battery components or functional coatings.

A comparative theoretical study of this compound with other secondary amines could highlight its unique electronic and steric properties.

| Property | Theoretical Method | Potential Insight |

| Molecular Geometry | DFT Optimization | Predicts bond lengths, angles, and stable conformers. |

| Basicity (pKa) | Solvation Models | Estimates the basic strength, which is crucial for catalytic applications. |

| Nucleophilicity | Frontier Molecular Orbital (FMO) Theory | Predicts the reactivity towards electrophiles in synthetic reactions. libretexts.org |

| Binding Energy | Molecular Dynamics | Simulates interactions with metal ions or surfaces for materials applications. |

Role in Green Chemistry Methodologies (e.g., Solvent-free reactions, Waste reduction)

Green chemistry aims to reduce the environmental impact of chemical processes. rsc.org Beyond sustainable synthesis, this compound could play a role in other green chemistry methodologies.

Solvent-Free Reactions: This amine, being a liquid at room temperature, could potentially serve as a reactant and a solvent in certain reactions, eliminating the need for additional volatile organic compounds. nih.gov

Catalyst for Waste Valorization: Future research could explore its use as a catalyst in reactions that convert waste biomass into valuable chemicals. For instance, it could be investigated in the context of depolymerization of plastics or the conversion of platform chemicals derived from renewable resources. acs.org

Phase Transfer Catalysis: The amphiphilic nature of the molecule (hydrophobic cyclohexyl group and a more polar ether-amine segment) suggests potential as a phase transfer catalyst, enabling reactions between reagents in immiscible phases, which can reduce the need for homogeneous solvent systems and simplify product separation.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and contribute to the development of new, sustainable chemical technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Cyclohexylmethyl)(2-methoxyethyl)amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination. Cyclohexanecarbaldehyde is reacted with 2-methoxyethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–6). Temperature control (25–40°C) and solvent selection (e.g., methanol or ethanol) significantly impact reaction efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .

- Key Variables : pH, solvent polarity, and reducing agent stability.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the presence of cyclohexyl (δ 1.0–2.2 ppm) and methoxyethyl (δ 3.3–3.5 ppm) groups.